molecular formula C5H4BrF2NS B2951483 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole CAS No. 1784839-43-5

2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole

Cat. No. B2951483
CAS RN: 1784839-43-5
M. Wt: 228.05
InChI Key: LVJCNMGOPZFWGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring as a key step. This could potentially be achieved through the reaction of an appropriate alpha-halo ketone or alpha-halo aldehyde with a suitable source of sulfur and nitrogen .

Scientific Research Applications

Pharmaceutical Drug Development

The thiazole moiety is a significant heterocycle in chemistry and has been instrumental in the development of various drugs . 2-Bromo-4-(1,1-difluoroethyl)thiazole can serve as a building block in synthesizing molecules with potential pharmacological activities. Its reactive positions allow for various chemical reactions, making it a versatile candidate for creating new therapeutic agents.

Antifungal Agents

Thiazoles have been used in the synthesis of antifungal medications . The structural properties of 2-Bromo-4-(1,1-difluoroethyl)thiazole could be exploited to develop new antifungal compounds that can be used topically to treat skin infections caused by various fungi.

Antibacterial Research

The compound has potential applications in the synthesis of antibacterial agents. Research has shown that thiazole-incorporated molecules exhibit antibacterial efficacy against a range of microbiological species . This suggests that 2-Bromo-4-(1,1-difluoroethyl)thiazole could be used to create new antibacterial drugs.

properties

IUPAC Name

2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF2NS/c1-5(7,8)3-2-10-4(6)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJCNMGOPZFWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(1,1-difluoroethyl)thiazole

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